![molecular formula C13H17NO3 B2684390 4-[Acetyl(butyl)amino]benzoic acid CAS No. 418782-26-0](/img/structure/B2684390.png)

4-[Acetyl(butyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

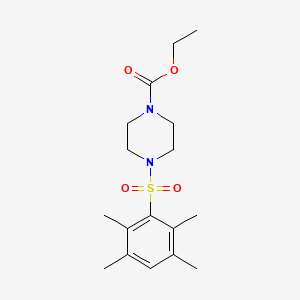

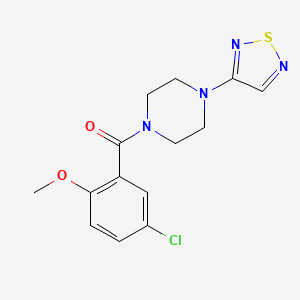

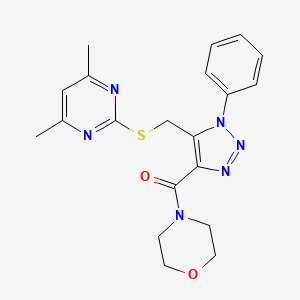

“4-[Acetyl(butyl)amino]benzoic acid” is a chemical compound that contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzoate compounds have been designed using tetracaine and pramocaine as lead compounds. The target molecule was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route characterized by high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple types of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a tertiary amide group, and a hydroxyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds derived from 4-amino benzoic acid, a structurally similar compound to 4-[Acetyl(butyl)amino]benzoic acid, includes the synthesis of new derivative Schiff base compounds. These compounds have been studied for their biological activity against various bacteria, highlighting the potential of benzoic acid derivatives in antimicrobial applications (Radi et al., 2019).

Protective Group Chemistry

The acetoacetyl group, related to the acetyl group in this compound, is utilized as a protective group for hydroxyl groups in hydroxy amino acids. This showcases the compound's potential role in synthesizing protected amino acid derivatives for peptide chemistry (Kinoshita et al., 1979).

Antimicrobial and Preservative Uses

Benzoic acid and its derivatives, including this compound, are noted for their antimicrobial properties. They are widely used as preservatives in food, cosmetics, and pharmaceuticals. This use is underpinned by their ability to inhibit microbial growth, ensuring product safety and longevity (del Olmo et al., 2017).

Novel Synthesis Methods

Research into novel synthesis methods for functionalized proline derivatives, which can include derivatives of this compound, demonstrates the compound's utility in creating complex amino acids. These methods enable the development of new molecules with potential applications in medicinal chemistry and drug design (Cooke et al., 2002).

Cholinesterase Inhibition for Alzheimer's Treatment

A library of novel compounds, including derivatives of benzoic acid, has been designed and synthesized as potential inhibitors for acetyl- and butyrylcholinesterase. These enzymes are targets in the treatment of Alzheimer's disease, highlighting the therapeutic potential of this compound derivatives in neurodegenerative disorders (Kos et al., 2021).

Eigenschaften

IUPAC Name |

4-[acetyl(butyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-14(10(2)15)12-7-5-11(6-8-12)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVLXCPQSNJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]butanamide](/img/structure/B2684307.png)

![2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2684311.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2684319.png)

![1-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2684320.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2684324.png)